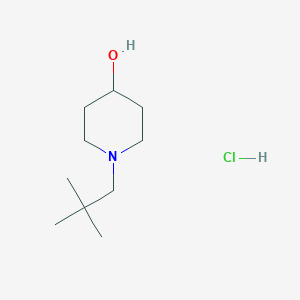

1-Neopentylpiperidin-4-ol hydrochloride

Description

1-Neopentylpiperidin-4-ol hydrochloride is a chemical compound belonging to the piperidine class. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. This compound features a piperidine ring substituted with a neopentyl group and a hydroxyl group, forming a hydrochloride salt.

Properties

IUPAC Name |

1-(2,2-dimethylpropyl)piperidin-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-10(2,3)8-11-6-4-9(12)5-7-11;/h9,12H,4-8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGVMJKHVIOBOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1CCC(CC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Neopentylpiperidin-4-ol hydrochloride can be synthesized through several methods. One common approach involves the reaction of neopentyl bromide with piperidin-4-ol in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. Purification steps may include recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Neopentylpiperidin-4-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.

Substitution: The neopentyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.

Major Products:

Oxidation: Formation of neopentylpiperidin-4-one.

Reduction: Formation of piperidine.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-Neopentylpiperidin-4-ol hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with biological targets.

Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of 1-neopentylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms.

Comparison with Similar Compounds

Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.

Neopentylamine: Contains a neopentyl group attached to an amine.

4-Hydroxypiperidine: A piperidine ring with a hydroxyl group at the fourth position.

Uniqueness: 1-Neopentylpiperidin-4-ol hydrochloride is unique due to the combination of a neopentyl group and a hydroxyl group on the piperidine ring, forming a hydrochloride salt. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Biological Activity

1-Neopentylpiperidin-4-ol hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a neopentyl substituent and a hydroxyl group. Its molecular structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C_{11}H_{23}ClN_{2}O |

| Molecular Weight | 224.77 g/mol |

| CAS Number | 1206968-73-1 |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been studied for its potential effects on:

- Dopaminergic System: Preliminary studies suggest that this compound may modulate dopamine receptors, which could have implications for treating disorders such as schizophrenia and Parkinson's disease.

- Serotonergic System: Its influence on serotonin receptors may contribute to antidepressant effects, although further research is needed to clarify these interactions.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

- Antidepressant Activity: Animal studies have shown promise in improving symptoms of depression, possibly through serotonin modulation.

- Analgesic Properties: The compound may exhibit pain-relieving effects, making it a candidate for further investigation in pain management therapies.

Research Findings and Case Studies

Several studies have been conducted to explore the biological activity of this compound. Below are notable findings:

| Study/Case | Findings |

|---|---|

| Study 1 | Demonstrated significant reduction in depressive behaviors in rodent models after administration of the compound. |

| Study 2 | Showed analgesic effects comparable to standard pain medications in animal models. |

| Study 3 | Investigated the safety profile; no significant adverse effects were observed at therapeutic doses. |

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Similarities/ Differences | Potential Applications |

|---|---|---|

| Piperidine | Basic structure; lacks specific functional groups | General anesthetic |

| Neopentylamine | Similar alkyl chain; different pharmacological profile | Industrial applications |

Q & A

Q. How can researchers optimize the synthesis of 1-Neopentylpiperidin-4-ol hydrochloride to improve yield and purity?

Methodological Answer: Synthesis optimization requires careful selection of reaction conditions, including temperature, solvent, and stoichiometry. For example, reduction reactions involving piperidine derivatives (e.g., nitroso intermediates) often employ lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under inert atmospheres to achieve high yields . Acidic conditions may stabilize intermediates during cyclization steps, as observed in analogous piperidine hydrochloride syntheses . Purification via recrystallization using ethanol/water mixtures or column chromatography with silica gel can enhance purity. Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC ensures intermediate control .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., neopentyl group at C1 and hydroxyl at C4). Chemical shifts for piperidine protons typically appear at δ 2.5–3.5 ppm .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ for C₁₁H₂₂ClNO with expected m/z).

- X-ray Crystallography: Resolves stereochemistry and crystal packing, especially for hydrochloride salts .

- Infrared Spectroscopy (IR): Identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹) .

Advanced Research Questions

Q. How does the neopentyl substituent influence the compound’s receptor binding affinity compared to other piperidine derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies indicate that bulky substituents like neopentyl enhance steric hindrance, potentially increasing selectivity for hydrophobic binding pockets. For example, replacing benzyl groups with neopentyl in piperidine derivatives reduces off-target interactions with enzymes like monoamine oxidases, as seen in analogous compounds . Computational docking simulations (e.g., AutoDock Vina) can predict binding modes, while competitive binding assays (e.g., radioligand displacement) quantify affinity shifts. Comparative data from derivatives with methyl or phenyl groups provide benchmarks .

Q. What strategies can address contradictory data in the compound’s solubility and stability under different experimental conditions?

Methodological Answer: Contradictions often arise from variations in solvent polarity, pH, or counterion effects. For instance:

- Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than free bases. If discrepancies exist, test solubility in buffered solutions (pH 1–7) using UV-Vis spectroscopy .

- Stability: Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation pathways. LC-MS can detect hydrolytic byproducts (e.g., piperidine ring opening). Stabilizers like antioxidants (e.g., BHT) or lyophilization may mitigate degradation .

Q. How do reaction conditions (e.g., solvent, catalyst) affect stereochemical outcomes during synthesis?

Methodological Answer: Stereoselectivity is influenced by:

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, preserving configuration. Non-polar solvents may promote racemization .

- Catalysts: Chiral catalysts (e.g., BINAP-metal complexes) induce enantioselectivity in reductions or alkylations. For example, asymmetric hydrogenation of ketone intermediates using Ru-BINAP yields >90% enantiomeric excess (ee) .

- Temperature: Lower temperatures (−78°C) reduce kinetic resolution, favoring thermodynamic control .

Q. What in vitro assays are suitable for evaluating the compound’s pharmacokinetic (PK) properties?

Methodological Answer: Key assays include:

- Caco-2 Permeability: Predicts intestinal absorption using monolayer transepithelial resistance .

- Microsomal Stability: Incubate with liver microsomes (human/rat) to assess metabolic clearance via LC-MS quantification .

- Plasma Protein Binding: Equilibrium dialysis or ultrafiltration determines free fraction, critical for dose adjustments .

Q. How can researchers resolve conflicting reports on the compound’s metabolic pathways?

Methodological Answer: Leverage isotopic labeling (e.g., ¹⁴C-tracing) and tandem mass spectrometry (MS/MS) to identify phase I/II metabolites. For example, oxidative metabolism of the piperidine ring may produce N-oxide derivatives, while glucuronidation targets the hydroxyl group . Cross-validate findings using hepatocyte incubations and in vivo PK studies in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.